molecular formula C9H7BrClFO2 B6291096 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 2432848-82-1

2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No. B6291096
CAS RN: 2432848-82-1
M. Wt: 281.50 g/mol
InChI Key: YVKMPQUJLSGOGK-UHFFFAOYSA-N
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Description

The compound “(6-Bromo-3-chloro-2-fluorophenyl)methanol” has a molecular weight of 239.47 . It is a solid at room temperature and is stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “(6-Bromo-3-chloro-2-fluorophenyl)methanol” is 1S/C7H5BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 . This can be used to generate the molecular structure.


Physical And Chemical Properties Analysis

“(6-Bromo-3-chloro-2-fluorophenyl)methanol” is a solid at room temperature and is stored at 2-8°C . The molecular weight is 239.47 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The dioxolane derivative, similar to 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, undergoes regioselective lithiations, illustrating its reactivity and potential use in the synthesis of various chemical compounds (Porcs-Makkay & Simig, 2009).
  • Studies on similar compounds have shown their utility in the synthesis of fluorescent nanoparticles, suggesting potential applications in nanotechnology and material science (Fischer, Baier & Mecking, 2013).
  • 2-(Dimesitylboryl)benzylideneamines synthesized from dioxolane derivatives demonstrate green fluorescence, indicating applications in fluorescence studies and imaging technologies (García-Hernández & Gabbaï, 2009).

Intermediate in Chemical Synthesis

  • Dioxolane derivatives have been used as intermediates in synthesizing various chemical compounds, such as fungicides, indicating their importance in agricultural chemistry (Wei-sheng, 2007).
  • They are also involved in the synthesis of brominated and fluorinated compounds, which are key in pharmaceutical and material science research (Carlson et al., 2011).

Properties and Reactions

  • The reaction and transformation of dioxolane derivatives have been studied to understand their properties better, which is crucial for their application in complex chemical syntheses (Aneja & Davies, 1974).
  • Studies on the structural factors controlling the aggregation of lithium phenolates in dioxolane solutions contribute to understanding solvent effects and molecular interactions in solution chemistry (Jackman & Smith, 1988).

Safety and Hazards

“(6-Bromo-3-chloro-2-fluorophenyl)methanol” has the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

2-(6-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKMPQUJLSGOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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